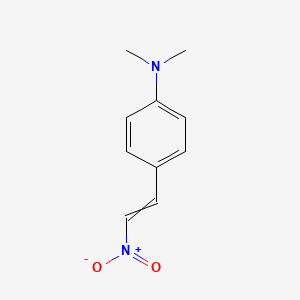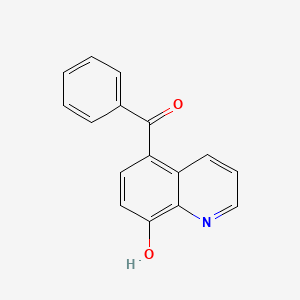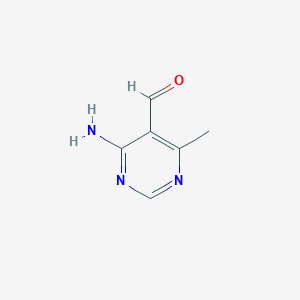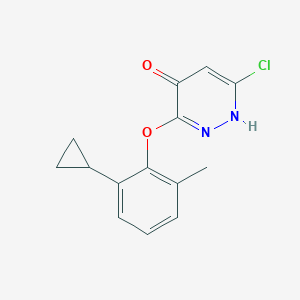
6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-methylphenol with cyclopropyl bromide to form 2-cyclopropyl-6-methylphenol. This intermediate is then reacted with 6-chloropyridazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered properties.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in developing new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to changes in cellular processes. For example, it may inhibit homogentisate solanesyltransferase, affecting the biosynthesis of plastoquinone and carotenoids .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)-1H-pyridazin-4-one: This compound has a similar structure but different functional groups, leading to distinct properties and applications.
6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl 2-phenoxynicotinate: Another similar compound with variations in its molecular structure, affecting its reactivity and uses.
Uniqueness
Its unique structure allows for diverse chemical reactions and modifications, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
499223-49-3 |
|---|---|
Fórmula molecular |
C14H13ClN2O2 |
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-1H-pyridazin-4-one |
InChI |
InChI=1S/C14H13ClN2O2/c1-8-3-2-4-10(9-5-6-9)13(8)19-14-11(18)7-12(15)16-17-14/h2-4,7,9H,5-6H2,1H3,(H,16,18) |
Clave InChI |
GZJVZGUUTYWVTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2CC2)OC3=NNC(=CC3=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


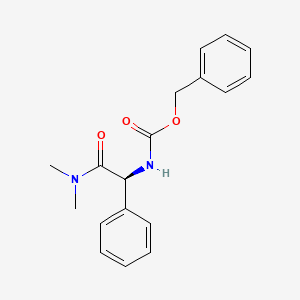


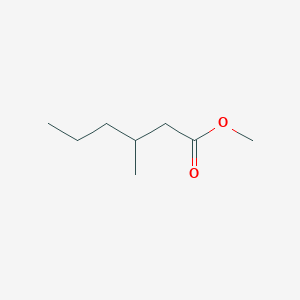
![N-[1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B8791545.png)
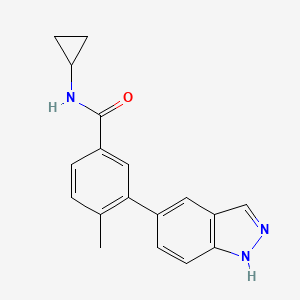

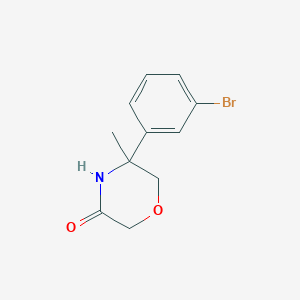
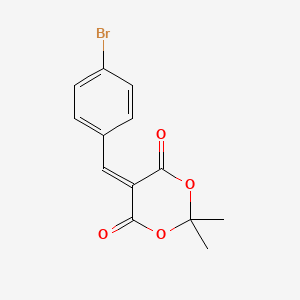
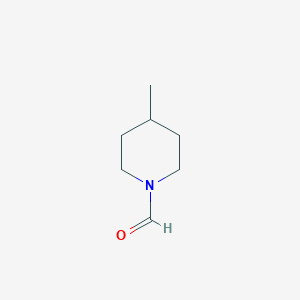
![11-Chlorobenzofuro[3,2-b]quinoline](/img/structure/B8791589.png)
